molecular formula C12H12F3NO2 B15047709 3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one

3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one

Cat. No.: B15047709
M. Wt: 259.22 g/mol
InChI Key: MLYHTTMXNXRTCX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a dimethylamino group at the C3 position and a 3-(trifluoromethoxy)phenyl substituent at the C1 position. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones known for their diverse applications in medicinal chemistry, materials science, and nonlinear optics (NLO). The trifluoromethoxy group (-OCF₃) is an electron-withdrawing substituent, while the dimethylamino group (-NMe₂) is electron-donating, creating a push-pull electronic structure that enhances intramolecular charge transfer (ICT) properties .

Properties

IUPAC Name

3-(dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)18-12(13,14)15/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYHTTMXNXRTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethoxy)benzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethoxy)benzaldehyde and dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 25-50°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Application in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic Properties

Key Analogs :

(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one Substituents: -NMe₂ (C3), -CF₃ (C1). Properties: Higher dipole moment (5.23 D) and hyperpolarizability (β = 1.98 × 10⁻³⁰ esu) compared to urea (β = 0.65 × 10⁻³⁰ esu) due to stronger ICT from -CF₃ .

(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Substituents: -NMe₂ (C3), -F (C1). Properties: Lower melting point (141–145°C) and reduced NLO activity compared to the target compound, as -F is weaker in withdrawing electrons than -OCF₃ .

MMA-104: (E)-3-(1H-Imidazol-2-yl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one Substituents: -Imidazole (C3), -OCF₃ (C1). Properties: Exhibits antimalarial activity (IC₅₀ = 0.8 µM), highlighting the role of -OCF₃ in bioactivity. The dimethylamino group in the target compound may enhance solubility over imidazole .

Photophysical and Nonlinear Optical (NLO) Properties

The target compound’s ICT is modulated by -OCF₃ and -NMe₂, as seen in related chalcones:

  • AN-1: (E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one shows enhanced NLO response (β = 3.2 × 10⁻³⁰ esu) due to extended π-conjugation from anthracene .
  • DAP: (E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one has a lower β (1.1 × 10⁻³⁰ esu) than the target compound, emphasizing the superior electron-withdrawing effect of -OCF₃ over -Cl .

Biological Activity

3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one, with the CAS number 154258-46-5, is a compound that has garnered interest for its biological activity. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂F₃NO₂
  • Molecular Weight : 259.22 g/mol
  • Storage Conditions : Ambient temperature
  • MDL Number : MFCD26939178

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study highlighted the importance of trifluoromethyl groups in enhancing the antichlamydial activity of derivatives, suggesting that 3-(dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one may also possess similar properties. The presence of electron-withdrawing groups like trifluoromethoxy at specific positions has been shown to play a crucial role in the biological efficacy of these compounds .

The mechanisms through which this compound exhibits its biological effects are not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, akin to other chalcone derivatives that have demonstrated antibacterial properties .

Study 1: Antichlamydial Activity

A study focused on synthesizing derivatives for antichlamydial activity found that modifications in the molecular structure significantly affected their potency against Chlamydia species. The introduction of the trifluoromethoxy group was crucial for enhancing activity, as seen in several synthesized analogues .

CompoundActivity Against ChlamydiaNotes
Compound 11ModeratePresence of trifluoromethyl group
Compound 12InactiveLack of electron-withdrawing group

Study 2: Toxicity and Efficacy

In another evaluation, compounds were tested for cytotoxicity against human cells using assays that measure cell viability. The results indicated that while some derivatives exhibited significant antimicrobial effects, they also showed varying levels of toxicity towards human cells. This highlights the need for careful consideration in drug development to balance efficacy and safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-(trifluoromethoxy)acetophenone and 4-(dimethylamino)benzaldehyde under basic conditions. Microwave-assisted synthesis (e.g., 80°C, 30 minutes) improves reaction efficiency compared to traditional reflux methods . Yield optimization involves solvent selection (e.g., ethanol or acetonitrile) and catalyst screening (e.g., NaOH or piperidine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by 1H^1H/13C^{13}C NMR and HRMS are critical .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles. For example, the enone system typically shows a planar conformation with a dihedral angle <10° between aromatic rings .
  • Spectroscopy : 1H^1H NMR (δ 7.8–8.2 ppm for enone protons) and FT-IR (C=O stretch ~1650 cm1^{-1}) confirm functional groups. HRMS validates molecular weight within ±2 ppm error .

Q. What solvent systems are suitable for recrystallization to enhance crystallinity?

  • Methodological Answer : Slow evaporation from ethanol or methanol at 4°C yields high-purity crystals. For chalcone derivatives, mixed solvents (e.g., dichloromethane/hexane) reduce nucleation rates, improving crystal quality for diffraction studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), charge distribution, and nonlinear optical (NLO) responses. AIM theory analyzes intramolecular hydrogen bonding (e.g., C=O∙∙∙H interactions), while molecular electrostatic potential (MEP) maps identify electrophilic/nucleophilic sites . Software: Gaussian 16 or ORCA .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic observations (e.g., dynamic vs. static conformations)?

  • Methodological Answer : Discrepancies may arise from solution-phase dynamics (e.g., keto-enol tautomerism) versus solid-state rigidity. Techniques to address this:

  • Dynamic NMR : Variable-temperature 1H^1H NMR (e.g., 25–60°C) detects conformational exchange via coalescence of proton signals .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, C–H∙∙∙O) to explain packing differences .

Q. How does the trifluoromethoxy group influence biological activity, and what assays validate its pharmacological potential?

  • Methodological Answer :

  • MAO Inhibition : Recombinant human MAO-A/MAO-B enzyme assays (IC50_{50} determination) using kynuramine as a substrate. Structure-activity relationship (SAR) studies compare substituent effects (e.g., CF3_3O vs. Cl) .
  • DNA Binding : UV-Vis titration and ethidium bromide displacement assays quantify binding constants (Kb_b) for intercalation studies .

Q. What advanced techniques characterize photophysical properties for optoelectronic applications?

  • Methodological Answer :

  • UV-Vis/FL Spectroscopy : Solvatochromic shifts in polar solvents (e.g., λmax_{\text{max}} ~350–400 nm) indicate intramolecular charge transfer (ICT).
  • Z-Scan Technique : Measures third-order NLO susceptibility (χ(3)^{(3)}) using femtosecond laser pulses .

Q. How can reaction mechanisms (e.g., Michael addition or cyclization pathways) be elucidated for this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via time-resolved 1H^1H NMR or LC-MS.
  • Isotopic Labeling : 18O^{18}O-labeling tracks oxygen migration in keto-enol tautomerism .

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